molecular formula C19H16F2N2O2 B2710206 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide CAS No. 1206988-16-0

2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide

Cat. No.: B2710206
CAS No.: 1206988-16-0
M. Wt: 342.346
InChI Key: LGPNKPWYIUBMOT-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is a synthetic organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring, and a quinoline moiety attached via a propyl linker. The incorporation of fluorine atoms into the molecular structure often enhances the biological activity and stability of the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of a halogen atom on a fluorinated benzene ring with a suitable nucleophile to introduce the quinoline moiety.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with a propylamine derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline moiety or the benzamide group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects. The quinoline moiety may interact with nucleic acids or proteins, modulating their function and leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substitution patterns.

    Fluorobenzamides: Compounds with fluorine atoms on the benzamide ring but lacking the quinoline moiety.

    Quinoline Derivatives: Various quinoline-based compounds with different functional groups and substitutions.

Uniqueness

2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is unique due to the specific combination of fluorine atoms and the quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-(3-quinolin-8-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c20-14-7-2-8-15(21)17(14)19(24)23-11-4-12-25-16-9-1-5-13-6-3-10-22-18(13)16/h1-3,5-10H,4,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPNKPWYIUBMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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